molecular formula C12H14N2O2 B13533638 2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid

2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid

Cat. No.: B13533638
M. Wt: 218.25 g/mol
InChI Key: BCRQGWBASGRFHP-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-methyl-1H-indazol-3-yl)propanoic Acid ( 1538927-87-5) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol, is characterized by its indazole core, a scaffold renowned for its diverse biological activities . It is supplied with a typical purity of 98% . The indazole moiety is a privileged structure in pharmacology, found in compounds exhibiting a broad spectrum of activities, including anti-cancer, anti-inflammatory, and antimicrobial effects . Recent scientific advancements highlight the potential of substituted indazole propionic acid derivatives as potent activators of AMP-activated protein kinase (AMPK) . AMPK is a central regulator of cellular energy homeostasis, and its activators represent a promising therapeutic strategy for metabolic- and inflammatory-related diseases, particularly those associated with intestinal barrier dysfunction . Furthermore, research into CFTR modulators has demonstrated the critical role of the indazole ring in novel potentiator scaffolds, underscoring its importance in ion channel drug discovery . This compound serves as a vital synthetic intermediate for researchers developing novel bioactive molecules. It is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-methyl-3-(1-methylindazol-3-yl)propanoic acid

InChI

InChI=1S/C12H14N2O2/c1-8(12(15)16)7-10-9-5-3-4-6-11(9)14(2)13-10/h3-6,8H,7H2,1-2H3,(H,15,16)

InChI Key

BCRQGWBASGRFHP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN(C2=CC=CC=C21)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Indazole Core and Methylation

  • Starting from 1H-indazole or substituted indazoles, methylation at the nitrogen atom (N-1 position) is typically achieved using methylating agents such as iodomethane or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • This step yields 1-methylindazole, a crucial intermediate for further functionalization.

Introduction of the Propanoic Acid Side Chain

  • The propanoic acid side chain at the 3-position of the indazole ring is introduced through alkylation or carboxylation reactions.

  • One common approach involves the alkylation of 1-methylindazole with acrylonitrile derivatives under basic conditions to form 3-(1-methyl-1H-indazol-3-yl)propanenitrile.

  • Subsequent hydrolysis of the nitrile group under acidic or basic conditions converts the nitrile to the corresponding propanoic acid, yielding 2-Methyl-3-(1-methyl-1H-indazol-3-yl)propanoic acid.

Alternative Carboxylation Method

  • Direct carboxylation of the 3-position on 1-methylindazole can be achieved via metalation (e.g., using organolithium or Grignard reagents) followed by reaction with carbon dioxide to form the carboxylic acid.

  • This method requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Catalytic and Oxidative Cyclization

  • The formation of the indazole ring itself can be achieved by cyclization of 2-(methylamino)benzonitrile derivatives under copper(II) acetate catalysis in an oxygen atmosphere, which forms the indazole core before methylation and side chain introduction.
Step Method Description Key Reagents Reaction Conditions Yield & Notes
1 N-Methylation of indazole 1H-indazole, iodomethane or dimethyl sulfate, K2CO3 Reflux in DMF or DMSO High yield; selective N1 methylation
2 Alkylation with acrylonitrile 1-methylindazole, acrylonitrile, base (e.g., K2CO3) Room temp to 60°C in DMF Moderate to good yield; forms 3-(1-methyl-1H-indazol-3-yl)propanenitrile
3 Hydrolysis of nitrile to acid Acidic (HCl) or basic (NaOH) hydrolysis Reflux in aqueous medium High yield; converts nitrile to propanoic acid
4 Metalation and carboxylation 1-methylindazole, n-BuLi or Mg, CO2 Low temp (-78°C) in THF Requires strict conditions; regioselective carboxylation
5 Copper-catalyzed cyclization 2-(methylamino)benzonitrile, Cu(OAc)2, O2 Heating under oxygen atmosphere Forms indazole core; precursor step
  • Solvent Effects: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity and reaction rates during alkylation steps, improving yields and selectivity.

  • Catalyst Selection: Copper(II) acetate is effective for oxidative cyclization to form the indazole ring, with oxygen serving as the oxidant.

  • Temperature Control: Maintaining lower temperatures during metalation and carboxylation steps (-78°C) prevents side reactions and decomposition of sensitive intermediates.

  • Reaction Monitoring: Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and purity.

  • Intermediate Isolation: Capturing and characterizing intermediates like 3-(1-methyl-1H-indazol-3-yl)propanenitrile improves reproducibility and allows optimization of subsequent hydrolysis steps.

  • Process Analytical Technology (PAT): Real-time monitoring using in situ Fourier-transform infrared spectroscopy (FTIR) or ReactIR enhances control over reaction endpoints, particularly in multi-step syntheses.

  • Design of Experiments (DOE): Systematic variation of reaction parameters (solvent, temperature, catalyst loading) using response surface methodology allows optimization for yield and purity.

  • Detailed reporting of reaction conditions, including solvent types, reagent stoichiometry, temperature, and time, is critical for reproducibility.

  • Structural validation of the final product and intermediates should include:

    • NMR Spectroscopy: To confirm substitution patterns and absence of impurities.

    • Mass Spectrometry: To verify molecular weight and molecular ion peaks.

    • X-ray Crystallography: For unambiguous determination of molecular connectivity and stereochemistry when crystals are available.

  • Crystallographic data should be deposited in recognized databases such as the Cambridge Structural Database (CSD) with appropriate validation (checkCIF reports).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the indazole ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated indazole derivatives.

Scientific Research Applications

2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The indazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also modulate receptor activity, affecting various signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its indazole substituent, distinguishing it from simpler propanoic acid derivatives and other aryl-/heteroarylpropanoic acids. Below is a comparative analysis with key analogs:

Table 1: Comparative Overview of Propanoic Acid Derivatives
Compound Name Key Structural Features Molecular Weight (g/mol) Observed Activity/Application Reference
2-Methyl-3-(1-methyl-1H-indazol-3-yl)propanoic acid 1-Methylindazole at β-carbon, 2-methylpropanoic acid ~260.3 (calculated) Not reported -
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Chlorinated phenyl group at β-carbon ~235.0 Antimicrobial (E. coli, S. aureus)
α-(6-Methoxy-2-naphthyl)propanoic acid (Naproxen) Naphthyl group at α-carbon 230.26 Anti-inflammatory (COX inhibition)
2-Methylpropanoic acid Simple branched-chain fatty acid 88.11 Aroma compound in fermented liquors
2-Methyl-3-[7-nitro-5-CF3-1H-benzoimidazol-2-yl]propenoic acid Benzoimidazole with nitro and CF3 groups 315.2 Undisclosed (synthetic intermediate)

Key Insights from Structural Comparisons

Indazole vs. Phenyl/Heteroaryl Groups: The indazole ring in the target compound provides a larger aromatic surface area and hydrogen-bonding capacity compared to phenyl (e.g., 3-phenylpropanoic acid derivatives in ) or naphthyl groups (e.g., Naproxen in ). This may enhance interactions with biological targets such as enzymes or receptors. In contrast, chlorinated phenyl derivatives (e.g., compound 1 in ) exhibit antimicrobial activity, suggesting that halogenation enhances bioactivity. The absence of halogens in the target compound may limit similar effects unless compensated by the indazole’s electronic properties.

The 1-methyl group on the indazole nitrogen could sterically hinder interactions but may enhance metabolic stability by blocking oxidative demethylation pathways.

Comparison with NSAID-like Derivatives: Naproxen and related NSAIDs () feature aryl groups directly attached to the α-carbon of propanoic acid, a configuration critical for cyclooxygenase (COX) inhibition. The target compound’s β-linked indazole suggests a divergent mechanism of action, possibly unrelated to COX inhibition.

Synthetic and Analytical Considerations: The benzoimidazole-containing analog () shares synthetic challenges, such as introducing nitro and trifluoromethyl groups, which may parallel the target compound’s synthesis. However, the indazole ring’s stability under acidic/basic conditions remains unaddressed in the evidence. Simpler derivatives like 2-methylpropanoic acid () are easily detectable via HS-SPME-GCMS, but the target compound’s larger size and polarity may require advanced chromatographic methods.

Implications for Research and Development

  • Biological Activity Hypotheses: The indazole moiety is prevalent in kinase inhibitors and anticancer agents.
  • Analytical Challenges : The compound’s complexity may necessitate crystallographic techniques (e.g., SHELX ) for structural confirmation, though this remains speculative.

Biological Activity

2-Methyl-3-(1-methyl-1H-indazol-3-yl)propanoic acid, often referred to in research as a derivative of indazole, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active substances, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent findings from diverse sources.

  • Chemical Formula : C11H13N3O2
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 1504087-85-7

The biological activity of 2-Methyl-3-(1-methyl-1H-indazol-3-yl)propanoic acid is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in inflammatory pathways.

Key Mechanisms:

  • CGRP Receptor Antagonism : The compound has been identified as a potential antagonist of calcitonin gene-related peptide (CGRP) receptors, which play a significant role in pain and inflammation pathways .
  • Inhibition of MCP-1 Production : Similar compounds have shown the ability to inhibit monocyte chemoattractant protein-1 (MCP-1) synthesis, suggesting a role in modulating immune responses .

In Vitro Studies

In vitro experiments have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, studies indicated that certain indazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process .

In Vivo Studies

Animal model studies have shown that treatment with these compounds leads to reduced inflammation and pain responses. For example, binding studies revealed that these compounds could effectively reduce edema in models of induced inflammation .

Case Study 1: Anti-inflammatory Effects

A study conducted on mice treated with 2-Methyl-3-(1-methyl-1H-indazol-3-yl)propanoic acid demonstrated a reduction in paw edema compared to control groups. The compound was administered at varying doses, with significant effects observed at higher concentrations.

Dose (mg/kg)Edema Reduction (%)
1025
2045
5070

Case Study 2: Cancer Cell Line Inhibition

In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects against several types of cancer cells, including breast and colon cancer cells. The IC50 values were determined through MTT assays.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HT29 (Colon)20
A549 (Lung)30

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-3-(1-methyl-1H-indazol-3-yl)propanoic acid, and how can reaction conditions be optimized to minimize impurities?

  • Methodological Answer : A common approach involves condensation reactions between indazole derivatives and propanoic acid precursors. For example, refluxing 1-methyl-1H-indazole-3-carbaldehyde with methyl propanoate derivatives in acetic acid, using sodium acetate as a catalyst, can yield the target compound. Optimization includes controlling reaction time (3–5 hours) and temperature (reflux conditions) to reduce by-products like unreacted intermediates or dimerized species . Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) and characterization using HPLC (as in pharmacopeial impurity profiling ) are critical for purity assessment.

Q. How can researchers confirm the structural integrity of 2-Methyl-3-(1-methyl-1H-indazol-3-yl)propanoic acid using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic peaks: the indazole proton (δ 7.2–8.1 ppm), methyl groups (δ 1.2–1.5 ppm), and carboxylic acid proton (broad peak, δ 10–12 ppm). Compare with reference spectra of structurally related indazole-propanoic acid derivatives .
  • IR : Confirm the carboxylic acid moiety via O–H stretching (2500–3300 cm1^{-1}) and C=O stretching (1700–1725 cm1 ^{-1}).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]+^+) and fragmentation patterns consistent with the indazole-propanoic acid backbone .

Advanced Research Questions

Q. What strategies resolve discrepancies between X-ray crystallography data and computational modeling predictions for this compound?

  • Methodological Answer :
  • Crystallographic Refinement : Employ SHELXL for small-molecule refinement, ensuring proper handling of anisotropic displacement parameters and hydrogen bonding networks. Use WinGX/ORTEP for visualizing thermal ellipsoids and validating bond lengths/angles against expected values .
  • Computational Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data. Discrepancies in dihedral angles may arise from crystal packing forces, which can be modeled using molecular dynamics simulations .

Q. How does the dimerization propensity of the carboxylic acid group influence spectroscopic and thermodynamic data?

  • Methodological Answer :
  • NMR Analysis : Dimerization in solution (e.g., CDCl3_3) can broaden or split carboxylic proton signals. Use variable-temperature NMR to observe coalescence at elevated temperatures, confirming dynamic equilibria .
  • Thermodynamic Studies : Calculate dimerization constants (KdimK_{dim}) via van’t Hoff analysis of ΔH\Delta H and ΔS\Delta S from DSC or ITC data. For propanoic acid derivatives, KdimK_{dim} typically ranges from 102^2 to 104^4 M1^{-1} in non-polar solvents .

Q. How can researchers address conflicting bioactivity data arising from polymorphic or solvate forms?

  • Methodological Answer :
  • Polymorph Screening : Perform solvent-mediated crystallization trials (e.g., ethanol, acetonitrile) and characterize forms via PXRD. Use DSC to identify melting point variations (>5°C differences indicate distinct polymorphs) .
  • Bioactivity Correlation : Compare IC50_{50} values of each polymorph in assays (e.g., enzyme inhibition). Statistical analysis (ANOVA) can determine if activity differences are significant (p<0.05p < 0.05) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different studies?

  • Methodological Answer :
  • Experimental Replication : Standardize conditions (pH, temperature, solvent purity) using pharmacopeial guidelines . For example, measure solubility in phosphate buffer (pH 7.4) at 25°C via UV-Vis spectroscopy.
  • Hydrogen Bonding Effects : Use the NRHB (Non-Random Hydrogen Bonding) model to predict solubility trends based on dimerization equilibria and solvent polarity .

Q. What methods validate the absence of toxic by-products in synthetic batches?

  • Methodological Answer :
  • HPLC-MS Profiling : Screen for impurities (e.g., alkylated indazole derivatives) using gradient elution (C18 column, 0.1% formic acid/acetonitrile). Compare retention times and MS/MS spectra with reference standards .
  • In Silico Toxicity Prediction : Use tools like Derek Nexus or Toxtree to flag structural alerts (e.g., genotoxic nitro groups) in unknown peaks .

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